3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a phenyl group (a benzene ring), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), and a spiro[piperidine-4,2’-quinazoline]-4’-one group (a complex ring structure containing nitrogen atoms). These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and a triple bond. The spiro[piperidine-4,2’-quinazoline]-4’-one group, in particular, is a fused ring system which could have interesting stereochemical properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of a triple bond suggests it could participate in addition reactions. The nitrogen atoms in the ring structures could also act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
Predicting the physical and chemical properties of a complex organic molecule like this one can be challenging. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of a phenyl group could increase the compound’s hydrophobicity, while the nitrogen-containing rings could contribute to its polarity .Aplicaciones Científicas De Investigación
Ligand Applications for Nociceptin Receptors
Compounds similar to 3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds exhibited partial agonistic activity, with some acting as pure antagonists, indicating their potential application in the development of new therapeutic agents targeting nociceptin receptors (Mustazza et al., 2006).
Antimycobacterial Activity
Another application of structurally similar spiro-piperidin-4-ones includes their evaluation for antimycobacterial activity. One particular compound demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. This highlights the potential of these compounds in treating tuberculosis and related infections (Kumar et al., 2008).
Synthetic Methodologies
Research has also been conducted on the synthesis of these compounds, revealing efficient and useful methodologies for generating attractive spiropiperidine scaffolds. These studies focus on intramolecular acyl transfer processes and the synthesis of spiro compounds with unique 3D architectures, which could have implications for the development of new pharmaceuticals (Méndez & Kouznetsov, 2011).
Green Synthesis Approaches
Additionally, green synthesis approaches have been explored for the creation of highly functionalized spiro and cyclized quinazolinones. These methods demonstrate the scope of reactions for a variety of aldehydes and ketones, offering an eco-friendly and efficient pathway for synthesizing these compounds (Novanna et al., 2019).
Antibacterial Activity
A novel approach has been described for synthesizing spiro compounds with antimicrobial activities, opening the door for new antibacterial and antifungal agents. These compounds have shown promising results in preliminary screenings, suggesting their potential in addressing antibiotic resistance issues (Hafez, El-Gazzar, & Zaki, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-14-23-15-12-21(13-16-23)22-19-11-7-6-10-18(19)20(25)24(21)17-8-4-3-5-9-17/h1,3-11,22H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKIIHIXMBVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.